N-(2,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a complex tricyclic scaffold with an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] core. Its structure combines a 2,5-dimethoxyphenyl group linked via a sulfanylacetamide bridge to a fused heterocyclic system containing oxygen and nitrogen atoms. The dimethoxy substitution may enhance membrane permeability, as seen in analogous methoxy-bearing pharmaceuticals like methotrexate .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-4-11-26-22(28)21-20(15-7-5-6-8-17(15)31-21)25-23(26)32-13-19(27)24-16-12-14(29-2)9-10-18(16)30-3/h5-10,12H,4,11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBYCTPNWTYGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F2692-0529, also known as Ziresovir, is primarily targeted against the Respiratory Syncytial Virus (RSV) Fusion (F) protein . The RSV F protein plays a crucial role in the virus’s ability to infect host cells by facilitating the fusion of the viral envelope with the host cell membrane.
Mode of Action
Ziresovir acts as a potent, selective, and orally bioavailable inhibitor of the RSV F protein. It inhibits RSV replication by blocking viral entry and syncytium formation, a unique viral transmission and cell-cell fusion phenomenon. The inhibition of the RSV F protein-induced cell-cell fusion is a key aspect of Ziresovir’s mode of action.
Biochemical Pathways
The primary biochemical pathway affected by Ziresovir is the RSV infection pathway. By inhibiting the RSV F protein, Ziresovir prevents the virus from entering host cells and forming syncytia. This disruption of the RSV infection pathway results in a reduction of viral load and the prevention of RSV-induced diseases.
Pharmacokinetics
The pharmacokinetic properties of Ziresovir are currently being studied in clinical trials. Preliminary data suggests that it is well-tolerated, with an excellent safety profile and no serious adverse events reported up to the maximum administered dose of 1200 mg.
Result of Action
The primary result of Ziresovir’s action is a significant reduction in RSV viral load. This leads to a decrease in the severity of RSV-induced diseases, such as acute upper and lower respiratory tract infections in infants, children, the elderly, and immunocompromised adults.
Action Environment
The efficacy and stability of Ziresovir can be influenced by various environmental factors. For instance, factors such as the patient’s health status, age, and immune response can impact the drug’s effectiveness. Additionally, the presence of other medications and the patient’s genetic makeup can also influence how well the drug works. More research is needed to fully understand these influences.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on structural analogs discussed in marine-derived secondary metabolite studies (e.g., ), the following general comparisons can be inferred:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Functional Group Impact : Unlike natural analogs (e.g., Salternamide E), the synthetic dimethoxyphenyl group in the target compound may reduce polarity, enhancing blood-brain barrier penetration—a trait absent in marine-derived metabolites .
Bioactivity Gaps: While marine tricyclic compounds (e.g., diazepinomicin) exhibit confirmed antitumor activity, the target compound’s bioactivity remains unverified.
Research Findings and Limitations
No peer-reviewed studies on the target compound were identified in the provided evidence. However, marine actinomycete-derived tricyclic compounds (e.g., Salternamide E) demonstrate that such scaffolds are pharmacologically promising. For example:
- Salternamide E showed IC₅₀ values of 3.2 μM against HCT-116 colon cancer cells .
- Diazepinomicin inhibited Plasmodium falciparum with an IC₅₀ of 0.8 μM .
Hypotheses for the Target Compound :
- The propyl group in its tricyclic system may improve lipophilicity compared to shorter alkyl chains in natural analogs.
- The sulfanylacetamide bridge could mimic disulfide bonds in enzyme inhibitors, suggesting protease or kinase targeting.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
